2-Methylamino-5-methyl-3-nitropyridine

描述

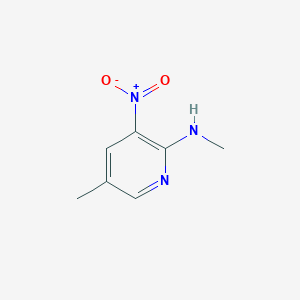

2-Methylamino-5-methyl-3-nitropyridine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of a methylamino group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, and the subsequent amination step may involve reagents like methylamine.

Industrial Production Methods: Industrial production methods for 2-Methylamino-5-methyl-3-nitropyridine are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

化学反应分析

Types of Reactions: 2-Methylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the methylamino group.

Major Products:

Reduction: The major product of the reduction reaction is 2-Methylamino-5-methyl-3-aminopyridine.

Substitution: The products of substitution reactions vary depending on the substituent introduced.

科学研究应用

Pharmaceutical Applications

2-Methylamino-5-methyl-3-nitropyridine serves as a building block in the synthesis of various pharmaceuticals. Notable applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the development of APIs due to its ability to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions .

- Anticancer Agents : Research indicates that derivatives of nitropyridines exhibit anticancer properties. For instance, modifications of this compound have been investigated for their potential in targeting cancer cell lines .

- Corticotropin-Releasing Factor (CRF) Receptor Antagonists : Certain derivatives derived from this compound have shown promise as CRF receptor antagonists, which may be useful in treating stress-related disorders .

Agrochemical Applications

The compound also finds utility in the agrochemical sector:

- Pesticide Development : Pyridine derivatives are commonly used as intermediates in the synthesis of pesticides. This compound can be modified to create effective herbicides and insecticides, contributing to crop protection strategies .

Synthetic Applications

The versatility of this compound extends to synthetic chemistry:

- Ligand Formation : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that serve as catalysts in various organic transformations .

- Heterocyclic Synthesis : The compound's structure allows for the synthesis of complex heterocycles, which are important in medicinal chemistry for developing new therapeutic agents .

Case Study 1: Anticancer Activity

A study explored the anticancer activity of modified nitropyridines, including this compound. The results indicated significant cytotoxic effects against specific cancer cell lines, suggesting potential for further development into therapeutic agents.

Case Study 2: Pesticide Synthesis

Research conducted on the synthesis of novel pesticides from pyridine derivatives highlighted how this compound can be transformed into effective agrochemicals. These compounds demonstrated enhanced efficacy against common agricultural pests.

Summary Table of Applications

作用机制

The mechanism of action of 2-Methylamino-5-methyl-3-nitropyridine is not well-documented. its chemical structure suggests that it could interact with various molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group could participate in hydrogen bonding and other interactions with biological molecules .

相似化合物的比较

- 2-Amino-3-methyl-5-nitropyridine

- 2-Amino-4-methyl-5-nitropyridine

- 2-Ethylamino-5-methyl-3-nitropyridine

Comparison: Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications .

生物活性

2-Methylamino-5-methyl-3-nitropyridine (MMNP) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MMNP, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C7H9N3O2

IUPAC Name : N,5-dimethyl-3-nitropyridin-2-amine

Molecular Weight : 167.17 g/mol

CAS Number : 106690-38-4

The structure of MMNP includes a nitro group at the 3-position and a methylamino group at the 5-position of the pyridine ring, which are critical for its biological activity.

The biological activity of MMNP is believed to be mediated through several mechanisms:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

- Hydrogen Bonding : The methylamino group can participate in hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor interactions.

- Substitution Reactions : MMNP can engage in substitution reactions that modify its biological profile and enhance its pharmacological properties.

Biological Activities

Research indicates that MMNP exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that MMNP has antimicrobial properties against certain bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Some derivatives of MMNP have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in vitro, suggesting potential as a chemotherapeutic agent .

- Neuropharmacological Effects : There is emerging evidence that MMNP may influence neurotransmitter systems, which could have implications for treating neurological disorders. Its interaction with tropomyosin receptor kinases (Trk) has been explored, indicating a possible role in neuroprotection .

Case Studies and Research Findings

Several studies have highlighted the versatility and potential applications of MMNP:

- Synthesis and Functionalization : A study demonstrated the efficient synthesis of MMNP derivatives through selective nitration and amination processes. These derivatives were evaluated for their biological activities, revealing enhanced potency compared to the parent compound .

- Structure-Activity Relationship (SAR) : Research focused on modifying the methylamino group and the nitro group to assess their impact on biological activity. Variations in these groups resulted in significant changes in potency against specific targets, emphasizing the importance of chemical modifications in drug design.

- In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and efficacy of MMNP derivatives. Results indicated promising bioavailability and therapeutic effects, warranting further investigation into their clinical potential .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Amino-5-methyl-3-nitropyridine | Antimicrobial | Lacks methylamino substitution |

| 2-Ethylamino-5-methyl-3-nitropyridine | Anticancer potential | Enhanced lipophilicity |

| 2-Methylamino-4-methyl-5-nitropyridine | Neuropharmacological effects | Different substitution pattern |

属性

IUPAC Name |

N,5-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)7(8-2)9-4-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLFFKOFUWNPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546405 | |

| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-38-4 | |

| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。